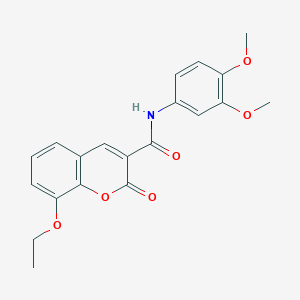![molecular formula C16H16ClNO5S B2892087 N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine CAS No. 769929-48-8](/img/structure/B2892087.png)
N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycine is a chemical compound with the molecular formula C16H16ClNO5S . It has a molecular weight of 369.82 . The compound is also known by its CAS Number: 769929-48-8 .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonyl group (SO2) attached to a 4-chlorophenyl group and a 2-ethoxyphenyl group . The compound also contains a glycine moiety, which is an amino acid with the formula NH2CH2COOH .科学的研究の応用
Sulfonamide Drugs Binding to Tubulin
A study on sulfonamide drugs, specifically focusing on their binding to the colchicine site of tubulin, revealed that these drugs inhibit tubulin polymerization and are under clinical development due to their antimitotic properties. This suggests potential therapeutic applications in cancer treatment due to their ability to disrupt microtubule formation, a critical process in cell division (Banerjee et al., 2005).
Cytoprotectants and NMDA Receptor Inhibitors
Research into thieno[2,3-b]pyridinones, which act as cytoprotectants and inhibitors of [3H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor, suggests applications in neuroprotective therapies. These compounds show potential in protecting against glutamate-induced toxicity, a mechanism implicated in various neurodegenerative diseases (Buchstaller et al., 2006).
Herbicide Resistance and Environmental Impact
The transport of herbicides like glyphosate through field lysimeters indicates the complex interactions between agricultural chemicals and the environment. Studies on glyphosate, a chemically related compound, show how its environmental mobility can be influenced by soil properties and rainfall, highlighting the importance of understanding chemical transport mechanisms for developing sustainable agricultural practices (Malone et al., 2004).
Molecular Docking and Drug Development
Investigations into the molecular docking of sulfonamide derivatives offer insights into drug development processes. By examining how these compounds interact with their targets at the molecular level, researchers can design more effective therapeutic agents with potential applications in treating various diseases (Shafieyoon et al., 2019).
特性
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5S/c1-2-23-15-6-4-3-5-14(15)18(11-16(19)20)24(21,22)13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVVWQFHTMPBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2892007.png)
![2,2-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2892009.png)

![8-[[Benzyl(methyl)amino]methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2892011.png)
![N-(4-ethoxyphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2892013.png)
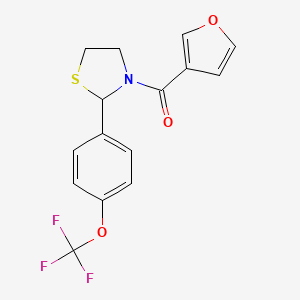
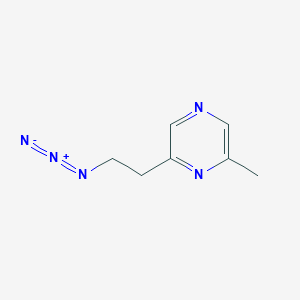
![3-chloro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2892017.png)
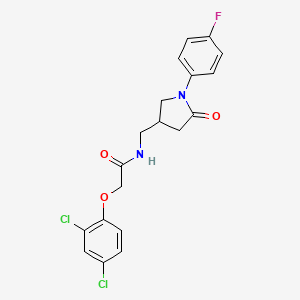
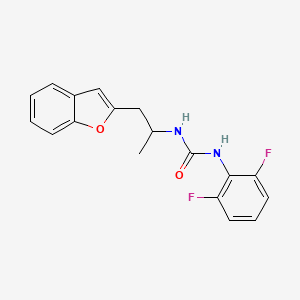
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-phenylacetamide](/img/structure/B2892022.png)
![tert-butyl 4-[(6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B2892023.png)

